N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3-phenylpropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 3-phenylpropylamine with a pyrazolo[3,4-d]pyrimidine precursor under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often involve green synthesis techniques to minimize environmental impact. These methods may include microwave-assisted synthesis or solvent-free reactions to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: N-(3-phenylpropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block in the synthesis of more complex molecules with potential pharmaceutical applications .
Biology: The compound has shown promise in inhibiting specific enzymes and proteins, making it a candidate for studying enzyme inhibition and protein interactions .
Medicine: Due to its anticancer properties, the compound is being investigated for its potential use in cancer therapy. It has demonstrated the ability to inhibit the growth of certain cancer cell lines .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cell growth and proliferation, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Purine analogs: These compounds also target protein kinases and have similar anticancer properties.
Uniqueness: N-(3-phenylpropyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity to certain protein kinases, making it a more potent inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C14H15N5 |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H15N5/c1-2-5-11(6-3-1)7-4-8-15-13-12-9-18-19-14(12)17-10-16-13/h1-3,5-6,9-10H,4,7-8H2,(H2,15,16,17,18,19) |
InChI Key |
NTYGLRWIOAZBMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=NC=NC3=C2C=NN3 |
Origin of Product |
United States |
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